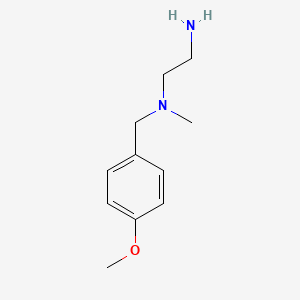

N*1*-(4-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine

Description

N¹-(4-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative with a methyl group and a 4-methoxybenzyl group attached to the same nitrogen atom (N¹). Its molecular formula is C₁₁H₁₈N₂O, with a molecular weight of 194.28 . The methoxy group at the para position on the benzyl ring likely influences electronic properties, solubility, and interaction with biological targets.

Properties

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10/h3-6H,7-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUOGTOBVPQWMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701199091 | |

| Record name | N1-[(4-Methoxyphenyl)methyl]-N1-methyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701199091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933737-03-2 | |

| Record name | N1-[(4-Methoxyphenyl)methyl]-N1-methyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933737-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-[(4-Methoxyphenyl)methyl]-N1-methyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701199091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine typically involves the reaction of 4-methoxybenzyl chloride with N-methyl-ethane-1,2-diamine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Alkylation and Reductive Amination

The compound participates in alkylation reactions due to its secondary amine functionality. For example, it reacts with aldehydes in the presence of reducing agents (e.g., NaBH₃CN) to form tertiary amines. A study demonstrated its use in synthesizing N-methylated tertiary amines via tandem reductive amination, achieving yields of 70–90% under optimized conditions .

Example Reaction:

Schiff Base Formation

The primary amine group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases. This reaction is pivotal in synthesizing imine intermediates for pharmaceuticals. In one protocol, the compound reacted with 4-methoxybenzaldehyde to form a Schiff base, which was subsequently reduced to the corresponding amine .

Key Conditions:

| Reactant | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Cs₂CO₃ (20 mol%) | Methanol | 100°C, 16 h | 86% |

Cyclization Reactions

Under acidic conditions, the compound undergoes cyclization to form heterocyclic structures. For instance, treatment with paraformaldehyde and TsOH·H₂O in ethanol produced a six-membered imidazolidinium salt, confirmed via NMR and HRMS .

Mechanism:

-

Protonation of the primary amine.

-

Nucleophilic attack by the secondary amine on formaldehyde.

-

Cyclization and elimination of water.

Elimination Reactions

In the presence of strong bases (e.g., NaOH), the compound can undergo elimination to form alkenes. A study observed the formation of terminal alkenes when reacting with acetophenone derivatives, mediated by tautomerization and β-hydride elimination .

Outcome:

Nucleophilic Substitution

The primary amine acts as a nucleophile in SN² reactions. For example, it reacts with alkyl halides (e.g., benzyl chloride) to form quaternary ammonium salts. This reactivity is critical in synthesizing ligands for coordination chemistry .

Example:

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 180.247 g/mol

- CAS Number : 69840-53-5

The compound features a methoxy group and an ethane-1,2-diamine backbone, which contribute to its unique reactivity and interaction with biological systems.

Chemistry

N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Building Block for Synthesis : It can be employed in the synthesis of other amines and heterocycles.

- Reactivity : The methoxy group can undergo various transformations such as methylation or alkylation reactions.

Biology

The compound has been investigated for its potential biological activities:

- Ligand for Protein Interactions : It may act as a ligand in studies of protein-ligand interactions, providing insights into enzyme mechanisms and receptor binding.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in drug development.

Medicine

In the field of medicine, N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine is being explored for its therapeutic potential:

- Anticancer Properties : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell growth.

- Neurological Applications : Its ability to interact with specific receptors suggests potential use in treating neurological disorders.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested for its effects on human cancer cell lines. The findings revealed that it inhibited cell proliferation by inducing apoptosis in cancer cells, highlighting its potential application in cancer therapy.

Mechanism of Action

The mechanism of action of N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to specific targets, while the diamine backbone can facilitate interactions with metal ions or other functional groups. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Ring

N¹-Methyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine

- Structure : Replaces the 4-methoxy group with a 4-methyl substituent.

- Molecular Weight : 178.28 .

- This may decrease hydrogen-bonding capacity compared to the target compound.

N¹-(3-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine

- Structure : Methoxy group at the meta (3-) instead of para (4-) position on the benzyl ring.

- Molecular Weight : 194.28 (isomeric with the target compound) .

- Key Differences : The meta-substitution disrupts electronic symmetry, possibly affecting binding affinity in chiral environments or receptor interactions.

N¹-Ethyl-N¹-(2-Methoxy-benzyl)-ethane-1,2-diamine

- Structure : Ethyl group replaces the methyl on N¹, and methoxy is at the ortho (2-) position.

- Molecular Weight: Not explicitly stated, but expected to be higher than the target due to the ethyl group.

- The ethyl group may enhance lipophilicity .

Variations in the Amine Backbone and Substitution Patterns

N¹-(4-Methoxyphenyl)ethane-1,2-diamine (C10)

- Structure : Lacks the benzyl and N¹-methyl groups; instead, a 4-methoxyphenyl is directly attached to the ethanediamine backbone.

- Key Differences : Reduced steric bulk and altered electronic profile due to the absence of the benzyl spacer. This may increase solubility but decrease membrane permeability .

N1,N2-Bis(4-Bromobenzyl)Ethane-1,2-Diamine

- Structure : Two 4-bromobenzyl groups on both nitrogens of ethanediamine.

- Molecular Weight : 398.14 .

- The dual substitution may restrict rotational freedom compared to the mono-substituted target compound.

N¹-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-N¹-methyl-ethane-1,2-diamine

Structure-Activity Relationship Insights

- Para-Substitution : The 4-methoxy group in the target compound likely optimizes electronic effects (e.g., resonance donation) for interactions with aromatic residues in proteins .

- Steric Effects : Bulkier substituents (e.g., ethyl in ) or ortho-methoxy groups may hinder binding to compact active sites.

- Lipophilicity : Methyl and methoxy groups balance polarity, whereas bromine or heterocycles () could shift logP values significantly.

Biological Activity

N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H22N2O

- Molecular Weight : 222.33 g/mol

- CAS Number : 1181606-78-9

Biological Activity

The biological activity of N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine has been investigated in various studies, highlighting its potential as a therapeutic agent.

This compound exhibits its biological effects primarily through the modulation of neurotransmitter systems and enzyme inhibition. It is believed to interact with specific receptors in the central nervous system (CNS), influencing neurochemical pathways.

Pharmacological Effects

- Antidepressant Activity : Studies have shown that derivatives of this compound can exhibit antidepressant-like effects in animal models. This is likely due to their ability to enhance serotonin and norepinephrine levels in the brain.

- Neuroprotective Effects : Research indicates that N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in neurodegenerative diseases.

- Anticancer Properties : Preliminary findings suggest that this compound may inhibit the proliferation of certain cancer cell lines, although further studies are required to elucidate the underlying mechanisms.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine:

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant effects of N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine in a rodent model. The results indicated a significant reduction in depressive-like behaviors compared to control groups, correlating with increased levels of serotonin in the hippocampus.

Case Study 2: Neuroprotection

In vitro experiments demonstrated that this compound could reduce cell death in neuronal cultures exposed to oxidative stress. The protective effect was attributed to its antioxidant properties and ability to modulate apoptotic pathways.

Case Study 3: Anticancer Activity

A screening of various derivatives revealed that some compounds related to N1-(4-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine exhibited cytotoxic effects against breast cancer cell lines. Further mechanistic studies are ongoing to determine the pathways involved.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H22N2O |

| Molecular Weight | 222.33 g/mol |

| CAS Number | 1181606-78-9 |

| Antidepressant Efficacy | Significant behavioral changes |

| Neuroprotective Effect | Reduced oxidative stress |

| Anticancer Activity | Cytotoxicity against cancer cells |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N¹-(4-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via reductive alkylation or nucleophilic substitution. For example, benzylated amines can undergo reduction using hydrogen in the presence of a platinum catalyst, though yields may vary (e.g., 21% yield reported in one study). Optimization strategies include:

- Catalyst selection : Transition-metal catalysts (e.g., Pt, Pd) or alternative reducing agents (e.g., NaBH₄).

- Solvent effects : Polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Temperature control : Gradual heating to avoid side reactions like over-alkylation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing N¹-(4-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methoxy protons at δ 3.82 ppm, aromatic protons at δ 6.86–7.30 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and confirm stereochemistry .

- Mass spectrometry : Validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can conflicting NMR data for N¹-(4-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine be resolved across different studies?

- Analysis : Discrepancies may arise from solvent polarity, impurities, or tautomerism. For example:

- Solvent effects : Compare CDCl₃ vs. DMSO-d₆ spectra to assess hydrogen bonding impacts.

- Impurity identification : Use 2D NMR (COSY, HSQC) to detect trace byproducts from incomplete alkylation .

- Case Study : A reported ¹³C NMR shift at δ 158.6 ppm corresponds to the methoxy carbon; deviations >1 ppm suggest synthetic impurities or incorrect assignments .

Q. What mechanistic role does N¹-(4-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine play in catalytic oxidation systems?

- Experimental Design :

- Coordination chemistry : The ligand’s tertiary amine and methoxy groups facilitate metal binding (e.g., Fe²⁺ or Pt⁴⁺), enabling redox-active complexes for O₂ activation .

- Electrochemical studies : Use cyclic voltammetry to monitor Fe²⁺/Fe³⁺ transitions in the presence of ascorbate, correlating ligand structure with catalytic efficiency .

Q. How does the ligand’s electronic structure influence stereoselectivity in metal-catalyzed reactions?

- Hypothesis Testing :

- Computational modeling : Compare DFT-calculated ligand field strengths with experimental diastereoselectivity in hydroamination reactions (e.g., yttrium/neodymium complexes) .

- Substituent effects : Modify the methoxy group to electron-withdrawing groups (e.g., nitro) and assess changes in catalytic activity or selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.